Benzyl fluoride

Descripción

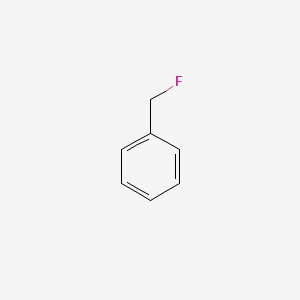

Structure

3D Structure

Propiedades

IUPAC Name |

fluoromethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXXQYJBFRRFCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059847 | |

| Record name | Benzyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-50-5 | |

| Record name | Benzyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (fluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7KNE39EHS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Benzyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) fluoride (B91410) (C₇H₇F), also known as (fluoromethyl)benzene or α-fluorotoluene, is a significant organofluorine compound that serves as a versatile reagent and building block in organic synthesis.[1][2] Its unique combination of an aromatic ring and a fluorinated methyl group imparts distinct chemical properties that are of considerable interest in medicinal chemistry and materials science.[1][2] The introduction of a fluorine atom can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of benzyl fluoride, with a particular focus on its relevance to drug development.

Chemical Structure and Properties

This compound consists of a benzene (B151609) ring attached to a fluoromethyl group. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which contributes to the compound's thermal and chemical stability under certain conditions.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₇F | [5] |

| Molecular Weight | 110.13 g/mol | [5] |

| CAS Number | 350-50-5 | [5] |

| Appearance | Colorless liquid | [6] |

| Density | 1.0228 g/cm³ at 25 °C | [6] |

| Melting Point | -35 °C | [6] |

| Boiling Point | 139-140 °C | [6][7] |

| Solubility | Soluble in organic solvents such as alcohol, acetone, and ether; low solubility in water. | [1] |

| Refractive Index | 1.4890 | [8] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The characteristic spectral data are summarized below.

| Spectroscopic Technique | Key Features and Assignments | References |

| ¹H NMR (in CDCl₃) | δ ~5.36 ppm (d, J = ~47 Hz, 2H, -CH₂F), δ ~7.37 ppm (m, 5H, Ar-H) | [6][9] |

| ¹³C NMR | Characteristic signals for the fluoromethyl carbon and aromatic carbons. The carbon of the -CH₂F group shows a doublet due to coupling with fluorine. | [10][11] |

| ¹⁹F NMR | A characteristic triplet in the proton-coupled spectrum due to coupling with the two benzylic protons. | [5][12] |

| Infrared (IR) Spectroscopy | Strong C-F stretching vibration typically observed in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also present. | [13][14][15][16] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z 110. A prominent fragment is often the tropylium (B1234903) ion at m/z 91, resulting from the loss of a fluorine radical. | [13][17][18][19] |

Reactivity and Stability

This compound can undergo electrophilic substitution reactions on the aromatic ring, typical of benzene derivatives. The fluoromethyl group also allows for nucleophilic substitution reactions, although the C-F bond is generally less reactive than other carbon-halogen bonds.[1] While stable under normal conditions, it can be an alkylating agent.[20] It is important to handle this compound with care as it can be an irritant.[20] Spontaneous decomposition in glass vessels has been reported, suggesting that appropriate storage containers should be used.[19]

Experimental Protocols

Synthesis of this compound from Benzyl Alcohol using DAST

A common laboratory-scale synthesis of this compound involves the deoxofluorination of benzyl alcohol using (diethylamino)sulfur trifluoride (DAST).[8][21]

Procedure:

-

In a fume hood, dissolve benzyl alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.1 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice water (10 mL) and dichloromethane (10 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.[22][23][24][25][26]

Purification by Fractional Distillation

Fractional distillation is an effective method for purifying this compound from reaction mixtures, especially when volatile impurities are present.[22][23][24][25][26]

Procedure:

-

Set up a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

-

Add the crude this compound to the distillation flask along with boiling chips.

-

Heat the flask gently. The vapor will rise through the fractionating column, and a temperature gradient will be established.

-

The component with the lower boiling point will vaporize first, ascend the column, and condense in the condenser.

-

Collect the distillate in fractions as the temperature at the thermometer stabilizes and then rises. The fraction collected at the known boiling point of this compound (139-140 °C) will be the purified product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any byproducts.[27][28][29][30]

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Role in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties.[3][4][20] The this compound moiety serves as a valuable building block in this context for several reasons:

-

Metabolic Stability: The strong C-F bond can block metabolic oxidation at the benzylic position, thereby increasing the drug's half-life and bioavailability.[31]

-

Lipophilicity Modulation: The fluorine atom can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier (BBB).[32][33][34]

-

Conformational Control: The electronegativity of fluorine can influence the conformation of a molecule through steric and electronic effects, potentially leading to improved binding affinity and selectivity for its target.

-

PET Imaging: The radioactive isotope fluorine-18 (B77423) can be incorporated into the this compound structure to create radiotracers for positron emission tomography (PET) imaging, a powerful diagnostic tool in clinical research.[1][35][36][37][38]

While specific blockbuster drugs containing an unsubstituted this compound core are not prominently cited, the strategic introduction of a fluoromethyl group on an aromatic ring is a recurring theme in the development of various therapeutic agents, including those targeting the central nervous system (CNS).[32][39][40] The principles governing the utility of the this compound moiety are integral to the design of numerous modern pharmaceuticals.

Safety and Handling

This compound is a flammable liquid and vapor.[6] It is harmful if swallowed or in contact with skin and can cause skin irritation and serious eye damage.[35] It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Store in a cool, dry, well-ventilated area away from ignition sources.[6] For detailed safety information, always consult the Safety Data Sheet (SDS).[5]

Conclusion

This compound is a valuable chemical entity with a unique set of properties derived from its aromatic and fluorinated components. Its utility in organic synthesis, particularly as a building block for more complex molecules, is well-established. For researchers and professionals in drug development, a thorough understanding of the chemical behavior, synthesis, and strategic application of the this compound moiety is essential for the rational design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. As advances in fluorination chemistry continue, the importance of versatile fluorinated building blocks like this compound is poised to grow.

References

- 1. Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzylidyne Fluoride: Properties, Applications, Safety Data & Supplier Information – Expert Guide [boulingchem.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. This compound(350-50-5) 1H NMR spectrum [chemicalbook.com]

- 10. This compound(350-50-5) 13C NMR [m.chemicalbook.com]

- 11. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 12. researchgate.net [researchgate.net]

- 13. uni-saarland.de [uni-saarland.de]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. whitman.edu [whitman.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biologically stable [(18)F]-labeled benzylfluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. organic-synthesis.com [organic-synthesis.com]

- 22. vlab.amrita.edu [vlab.amrita.edu]

- 23. Purification [chem.rochester.edu]

- 24. chembam.com [chembam.com]

- 25. byjus.com [byjus.com]

- 26. How To [chem.rochester.edu]

- 27. uoguelph.ca [uoguelph.ca]

- 28. researchgate.net [researchgate.net]

- 29. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 30. hpst.cz [hpst.cz]

- 31. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 36. radiopaedia.org [radiopaedia.org]

- 37. mdpi.com [mdpi.com]

- 38. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 40. chemscene.com [chemscene.com]

An In-depth Technical Guide to Benzyl Fluoride for Researchers and Drug Development Professionals

Introduction

Benzyl (B1604629) fluoride (B91410), a seemingly simple organofluorine compound, holds a significant position in the landscape of modern chemical synthesis and drug discovery. Its unique combination of a reactive benzylic carbon and the powerful influence of the fluorine atom makes it a valuable building block for introducing fluorine into complex molecules. This guide provides a comprehensive overview of benzyl fluoride, including its fundamental properties, synthesis methodologies, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound, also known by its IUPAC name (fluoromethyl)benzene and CAS number 350-50-5, is a colorless liquid at room temperature.[1][2] The presence of the highly electronegative fluorine atom imparts unique chemical and physical properties that are pivotal to its utility.

Chemical Identification

| Identifier | Value | Reference |

| CAS Number | 350-50-5 | [1][3] |

| IUPAC Name | (Fluoromethyl)benzene | [3] |

| Synonyms | α-Fluorotoluene, Benzene, (fluoromethyl)- | [1][3] |

| Molecular Formula | C₇H₇F | [1][3] |

| InChI | InChI=1S/C7H7F/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 | [1] |

| InChIKey | MBXXQYJBFRRFCK-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1=CC=C(C=C1)CF | [1] |

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 110.13 g/mol | [1][3] |

| Appearance | Colorless liquid | [2] |

| Density | 1.0228 g/cm³ at 25.3 °C | [4] |

| Boiling Point | 140 °C (at 760 Torr); 60 °C (at 45 Torr) | [2][4] |

| Melting Point | -35 °C | [2][4] |

Spectroscopic Data

| Spectroscopy | Key Features | Reference |

| ¹H NMR | Chemical shifts for benzylic protons are influenced by the adjacent fluorine atom. | [5] |

| ¹³C NMR | The carbon of the fluoromethyl group shows a characteristic shift due to the C-F bond. | [6] |

| ¹⁹F NMR | A key technique for characterizing fluorinated compounds. | [3] |

| IR Spectroscopy | Shows characteristic C-F stretching vibrations. | [3] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various methods, primarily involving nucleophilic substitution or direct C-H fluorination.

Nucleophilic Fluorination of Benzyl Halides

This is a classical and widely used method for preparing this compound. The reaction involves the displacement of a halide (typically bromide or chloride) with a fluoride ion.

Experimental Protocol:

-

Materials: Benzyl bromide, Tetrabutylammonium (B224687) fluoride (TBAF) or potassium fluoride (KF), Acetonitrile (MeCN) as solvent.

-

Procedure:

-

To a solution of benzyl bromide (1 equivalent) in anhydrous acetonitrile, add tetrabutylammonium fluoride (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain pure this compound.

-

This method is generally efficient, but the choice of fluoride source and reaction conditions can influence the yield and purity.[7]

Direct Benzylic C(sp³)–H Fluorination

Recent advancements in catalysis have enabled the direct fluorination of benzylic C-H bonds, offering a more atom-economical approach.

Experimental Protocol (Photoredox Catalysis):

-

Materials: Toluene (B28343) (or a substituted toluene derivative), Selectfluor® (N-Fluorobis(phenyl)sulfonimide) as the fluorine source, a photoredox catalyst (e.g., an iridium or ruthenium complex), and a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

In a reaction vessel equipped with a magnetic stir bar, combine the toluene derivative (1 equivalent), Selectfluor® (1.2 equivalents), and the photoredox catalyst (1-5 mol%).

-

Degas the solvent and saturate with an inert gas (e.g., argon or nitrogen).

-

Irradiate the reaction mixture with visible light (e.g., a blue LED lamp) at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to isolate the this compound product.

-

This method is particularly useful for late-stage fluorination of complex molecules.[8][9]

Logical Workflow for this compound Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound via nucleophilic substitution, a common laboratory-scale method.

Caption: Generalized workflow for the synthesis of this compound.

Role in Drug Development and Medicinal Chemistry

The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties.[10][11] this compound serves as a key synthon for incorporating the fluoromethylphenyl group into bioactive molecules.

Key Advantages of Fluorination in Drug Design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, increasing the drug's half-life.[10]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, enhancing binding affinity and potency.[12]

-

Lipophilicity and Bioavailability: The introduction of fluorine can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, often improving bioavailability.[10][11]

-

Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.[10]

Due to these beneficial effects, the this compound moiety is found in a variety of drug candidates and approved pharmaceuticals across different therapeutic areas.

Signaling Pathway in Fluoride Toxicity

While this compound itself is a synthetic intermediate, the biological effects of fluoride ions are well-studied. It is crucial for researchers to be aware of the potential toxicological pathways of fluoride, as defluorination can occur in vivo.[13] One of the key mechanisms of fluoride toxicity involves the induction of endoplasmic reticulum (ER) stress and subsequent apoptosis.

Caption: Simplified pathway of fluoride-induced cell death.

This compound is a cornerstone reagent in organofluorine chemistry with profound implications for drug discovery and development. Its well-defined properties and versatile synthesis routes make it an invaluable tool for medicinal chemists seeking to enhance the therapeutic potential of new chemical entities. A thorough understanding of its synthesis, reactivity, and the biological implications of the fluorine atom is essential for researchers and scientists working at the forefront of pharmaceutical innovation.

References

- 1. This compound (350-50-5) for sale [vulcanchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C7H7F | CID 9591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. ekwan.github.io [ekwan.github.io]

- 6. Benzoyl fluoride | C7H5FO | CID 67999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthesis by fluorination or substitution [organic-chemistry.org]

- 9. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 12. researchgate.net [researchgate.net]

- 13. Biologically stable [(18)F]-labeled benzylfluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Benzyl Fluoride from Benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of benzyl (B1604629) alcohol to benzyl fluoride (B91410) is a pivotal transformation in medicinal chemistry and drug development, owing to the unique physicochemical properties imparted by the fluorine atom. This guide provides a comprehensive overview of modern and classical methods for this deoxyfluorination reaction. It details experimental protocols for key reagents, including diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), 2-pyridinesulfonyl fluoride (PyFluor), and a novel imidazolium-based salt (AlkylFluor). Furthermore, it explores emerging technologies utilizing sulfur hexafluoride (SF6) through photocatalytic and electrocatalytic pathways. Quantitative data on reaction efficiency is systematically presented in tabular format for comparative analysis. Reaction mechanisms and experimental workflows are illustrated using Graphviz diagrams to provide clear, visual guidance for laboratory application.

Introduction

The strategic incorporation of fluorine into organic molecules is a well-established strategy for modulating their biological activity, metabolic stability, and pharmacokinetic profiles. Benzyl fluoride, in particular, serves as a crucial building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. The direct conversion of readily available benzyl alcohols to their corresponding fluorides, known as deoxyfluorination, is a conceptually straightforward yet often challenging transformation. This guide aims to provide a detailed technical overview of the most pertinent and effective methods for achieving this synthesis, with a focus on providing actionable experimental protocols and comparative data for researchers in the field.

Deoxyfluorination via Aminosulfurane Reagents

Aminosulfurane-based reagents are among the most common choices for the deoxyfluorination of alcohols. They generally proceed through the formation of an intermediate alkoxyaminosulfur difluoride, which is then displaced by a fluoride ion.

Diethylaminosulfur Trifluoride (DAST)

DAST is a widely utilized but hazardous deoxyfluorinating agent. Its high reactivity is often accompanied by thermal instability, necessitating careful handling.

Experimental Protocol:

To a solution of benzyl alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) at -78 °C under a nitrogen atmosphere, diethylaminosulfur trifluoride (DAST) (1.2 mmol) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 2 hours. The reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The layers are separated, and the aqueous phase is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography (hexanes/ethyl acetate (B1210297) gradient) to afford this compound.

Reaction Workflow:

Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)

Deoxo-Fluor was developed as a more thermally stable alternative to DAST, offering a better safety profile for deoxyfluorination reactions.

Experimental Protocol:

In a fume hood, a solution of benzyl alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) is prepared in a flask equipped with a magnetic stir bar and under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath. Deoxo-Fluor (1.2 mmol) is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and is stirred for 16 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL) at 0 °C. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield this compound.[1]

Modern Deoxyfluorination Reagents

Recent advancements in reagent development have led to safer and more selective alternatives to traditional aminosulfuranes.

2-Pyridinesulfonyl Fluoride (PyFluor)

PyFluor is an air-stable, crystalline solid that offers high selectivity for deoxyfluorination over elimination, even with substrates prone to side reactions.[2] It is typically used in conjunction with a strong, non-nucleophilic base.

Experimental Protocol:

To a solution of benzyl alcohol (1.0 mmol) in anhydrous toluene (B28343) (5 mL) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol) at room temperature under a nitrogen atmosphere. PyFluor (1.1 mmol) is then added in one portion, and the reaction mixture is stirred at room temperature for 48 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford this compound.[2]

AlkylFluor

AlkylFluor is a bench-stable imidazolium (B1220033) salt that enables the deoxyfluorination of a broad range of alcohols with high functional group tolerance.[3] Two primary protocols are utilized.

Experimental Protocol (Direct Method with KF):

A mixture of benzyl alcohol (1.0 mmol), AlkylFluor (1.2 mmol), and potassium fluoride (3.0 mmol) in 1,4-dioxane (B91453) (5 mL) is stirred at 80 °C for 24 hours in a sealed vial. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by silica gel column chromatography to provide this compound.[4]

Experimental Protocol (In situ PhenoFluor Generation with CsF):

A mixture of AlkylFluor (1.2 mmol) and cesium fluoride (1.5 mmol) in toluene (5 mL) is heated at 100 °C for 30 minutes in a sealed vial. The mixture is then cooled to 80 °C, and benzyl alcohol (1.0 mmol) is added. The reaction is stirred at 80 °C for 24 hours. After cooling, the mixture is diluted with ethyl acetate (20 mL), filtered, and concentrated. The crude product is purified by column chromatography.[4]

Emerging Technologies: Deoxyfluorination with Sulfur Hexafluoride (SF6)

Recent innovations have focused on the use of the inert and readily available gas, sulfur hexafluoride (SF6), as a fluorine source, activated through photocatalysis or electrocatalysis.

Photocatalytic Deoxyfluorination

Visible-light photocatalysis can activate SF6 to generate a fluorinating agent in situ.[5]

Experimental Protocol:

In a reaction vessel, benzyl alcohol (0.1 mmol), 4CzIPN (1 mol%), and N,N-diisopropylethylamine (DIPEA) (0.3 mmol) are dissolved in acetonitrile (B52724) (1 mL). The vessel is sealed, and the solution is degassed with argon for 15 minutes. The vessel is then filled with a balloon of sulfur hexafluoride (SF6). The reaction mixture is stirred and irradiated with a blue LED lamp (40 W) at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography to yield this compound.[5]

Electrocatalytic Deoxyfluorination

Electrochemical methods provide a means to reductively activate SF6 for the deoxyfluorination of alcohols.[6]

Experimental Protocol:

In an undivided electrochemical cell equipped with a zinc anode and a tin cathode, benzyl alcohol (0.1 mmol), tetrabutylammonium (B224687) perchlorate (B79767) (TBAClO4) (0.15 mmol), and triethylamine (B128534) (TEA) (0.3 mmol) are dissolved in anhydrous tetrahydrofuran (B95107) (THF) (3 mL). The cell is sealed and purged with SF6 gas (1 atm, balloon). The reaction is carried out at a constant current of 15 mA for 45 minutes with stirring. Upon completion, the reaction mixture is quenched with water (5 mL) and extracted with diethyl ether (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[6]

Electrocatalytic Workflow:

Quantitative Data Summary

The following tables summarize the reaction conditions and reported yields for the synthesis of this compound from benzyl alcohol using the discussed methods.

Table 1: Deoxyfluorination with Aminosulfurane and Modern Reagents

| Reagent | Equivalents of Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| DAST | 1.2 | CH2Cl2 | -78 to RT | 2.5 | 70-90 |

| Deoxo-Fluor | 1.2 | CH2Cl2 | 0 to RT | 16 | 75-85 |

| PyFluor | 1.1 | Toluene | RT | 48 | 60-75 |

| AlkylFluor (KF) | 1.2 | 1,4-Dioxane | 80 | 24 | 70-85 |

| AlkylFluor (CsF) | 1.2 | Toluene | 80 | 24 | 75-90 |

Table 2: Deoxyfluorination with Sulfur Hexafluoride (SF6)

| Method | Catalyst/Setup | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Photocatalytic | 4CzIPN (1 mol%) | Acetonitrile | RT | 24 | 60-70 |

| Electrocatalytic | Zn anode, Sn cathode | THF | RT | 0.75 | ~72 |

Reaction Mechanisms

The deoxyfluorination of benzyl alcohol with aminosulfurane and related reagents generally proceeds through an SN2 or SN1-type mechanism, depending on the substrate and reaction conditions.

General Deoxyfluorination Pathway:

In the case of SF6-based methods, the initial step involves the activation of SF6 to generate a reactive fluorine-containing species, which then participates in the deoxyfluorination of the alcohol.

Conclusion

The synthesis of this compound from benzyl alcohol can be achieved through a variety of methods, each with its own advantages and disadvantages in terms of reactivity, safety, and substrate scope. While classical reagents like DAST remain effective, modern alternatives such as PyFluor and AlkylFluor offer improved safety profiles and selectivity. The emerging photocatalytic and electrocatalytic methods using SF6 represent a promising frontier in sustainable fluorination chemistry. The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and available laboratory infrastructure. This guide provides the necessary technical details to enable researchers to make informed decisions and successfully implement these important transformations.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. AlkylFluor: Deoxyfluorination of Alcohols [organic-chemistry.org]

- 4. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

An In-depth Technical Guide to the Reactivity of Benzyl Fluoride with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzyl (B1604629) fluoride (B91410), a key structural motif in medicinal chemistry and materials science, exhibits nuanced reactivity towards electrophiles, governed by the electronic properties of the fluoromethyl substituent. This guide provides a comprehensive technical overview of the core principles governing these reactions. We will delve into the directing effects of the fluoromethyl group, analyze key electrophilic aromatic substitution (EAS) reactions—nitration, halogenation, sulfonation, and Friedel-Crafts reactions—and provide detailed experimental protocols adapted for this substrate. Quantitative data, where available for analogous compounds, is presented in structured tables to facilitate comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the chemical processes.

The Electronic Influence of the Fluoromethyl Group

The reactivity of the benzene (B151609) ring in benzyl fluoride towards electrophilic attack is primarily dictated by the electronic effects of the fluoromethyl (-CH2F) substituent. Fluorine is the most electronegative element, and its presence imparts a strong electron-withdrawing inductive effect (-I) on the benzylic carbon. This effect is transmitted to the aromatic ring, leading to a general deactivation of the ring towards electrophilic aromatic substitution compared to toluene (B28343).

Substituents that withdraw electron density from the aromatic ring are typically meta-directing. This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. While direct experimental data on the isomer distribution for many EAS reactions of this compound is scarce, the strong inductive effect of the -CH2F group suggests a preference for meta-substitution. It is important to note that this is in contrast to the trifluoromethyl (-CF3) group, which is a very strong meta-director and deactivator. The -CH2F group's deactivating effect is expected to be less pronounced than that of the -CF3 group.

Electrophilic Aromatic Substitution Reactions of this compound

Nitration

The nitration of this compound is expected to proceed via the standard electrophilic aromatic substitution mechanism, involving the attack of the nitronium ion (NO2+) on the aromatic ring. Due to the deactivating, meta-directing nature of the fluoromethyl group, the major product is anticipated to be meta-nitrothis compound.

Table 1: Predicted Isomer Distribution for the Mononitration of this compound and Toluene

| Product Isomer | Predicted % for this compound (meta-directing) | Reported % for Toluene (ortho, para-directing)[1] |

| ortho | Minor | 60 |

| meta | Major | 1 |

| para | Minor | 39 |

Note: The predicted distribution for this compound is based on the expected meta-directing effect of the -CH2F group. Actual experimental values may vary.

Warning: This reaction involves the use of concentrated strong acids and is highly exothermic. All operations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice bath. Slowly add 20 mL of concentrated nitric acid to the sulfuric acid with constant stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: To the cooled nitrating mixture, add 0.1 mol of this compound dropwise via the dropping funnel over a period of 30 minutes. The temperature of the reaction mixture should be maintained between 0 and 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring at 0-10 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. The crude product should separate as an oil.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (B109758) (3 x 50 mL).

-

Washing: Wash the combined organic layers with water (2 x 100 mL), followed by 5% sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to separate the isomers.

Halogenation (Bromination)

The bromination of this compound is expected to proceed via electrophilic aromatic substitution, likely requiring a Lewis acid catalyst such as FeBr3. Similar to nitration, the fluoromethyl group is expected to direct the incoming bromine to the meta position.

Table 2: Predicted Isomer Distribution for the Monobromination of this compound and Toluene

| Product Isomer | Predicted % for this compound (meta-directing) | Reported % for Toluene (ortho, para-directing) |

| ortho | Minor | High |

| meta | Major | Low |

| para | Minor | High |

Note: The predicted distribution for this compound is based on the expected meta-directing effect of the -CH2F group. The distribution for toluene is known to favor ortho and para isomers.

Warning: Bromine is highly corrosive and toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr gas), place 0.1 mol of this compound and 0.1 g of iron filings.

-

Reaction: From the dropping funnel, add 0.1 mol of liquid bromine dropwise to the stirred mixture at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, stir the mixture at room temperature for 2-3 hours or until the bromine color has disappeared.

-

Work-up: Pour the reaction mixture into 100 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with water (2 x 100 mL), 10% sodium thiosulfate (B1220275) solution (50 mL) to remove any unreacted bromine, and finally with brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure.

Sulfonation

The sulfonation of this compound would involve the reaction with fuming sulfuric acid (H2SO4/SO3) to introduce a sulfonic acid group (-SO3H) onto the aromatic ring. As with other EAS reactions, the fluoromethyl group is expected to direct the substitution to the meta position.

-

Reaction: In a round-bottom flask, carefully add 0.1 mol of this compound to 30 mL of fuming sulfuric acid (20% SO3) at 0 °C with stirring.

-

Heating: After the initial exothermic reaction subsides, heat the mixture to 40-50 °C for 1-2 hours.

-

Work-up: Cool the reaction mixture and pour it carefully onto crushed ice.

-

Isolation: The resulting sulfonic acid may precipitate. If so, it can be collected by filtration. If it remains in solution, it can often be isolated by salting out with sodium chloride.

-

Purification: The crude product can be purified by recrystallization from water.

Friedel-Crafts Reactions

This compound can act as an alkylating agent in Friedel-Crafts reactions. It has been shown that this compound can alkylate arenes under mild, metal-free conditions, often activated by hydrogen bonding with solvents like hexafluoroisopropanol (HFIP).[2] This reaction can proceed via both SN1 and SN2 pathways, depending on the reaction conditions and the nucleophile.[2]

The Friedel-Crafts acylation of this compound is expected to be challenging. The deactivating nature of the fluoromethyl group makes the aromatic ring less nucleophilic and thus less reactive towards the acylium ion electrophile. Stronger Lewis acids and higher reaction temperatures may be required compared to the acylation of more activated aromatic compounds. The substitution is expected to occur at the meta position.

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place 0.12 mol of anhydrous aluminum chloride and 50 mL of a dry, inert solvent (e.g., carbon disulfide or nitrobenzene).

-

Formation of Acylium Ion: Cool the mixture in an ice bath and add 0.1 mol of an acyl chloride (e.g., acetyl chloride) dropwise from the dropping funnel.

-

Reaction: After the addition is complete, add 0.1 mol of this compound dropwise.

-

Heating: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture under reflux for several hours until the evolution of HCl gas ceases.

-

Work-up: Cool the reaction mixture and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether).

-

Washing, Drying, and Purification: Combine the organic layers, wash with water, sodium bicarbonate solution, and brine, then dry over an anhydrous salt. Remove the solvent and purify the product by distillation or recrystallization.

Visualizing Reaction Pathways and Workflows

General Mechanism of Electrophilic Aromatic Substitution

Caption: General mechanism of electrophilic aromatic substitution.

Formation of the Nitronium Ion

Caption: Formation of the nitronium ion electrophile.

Experimental Workflow for Electrophilic Nitration

Caption: A typical experimental workflow for electrophilic nitration.

Conclusion

The reactivity of this compound with electrophiles is a critical area of study for the development of novel pharmaceuticals and functional materials. The electron-withdrawing nature of the fluoromethyl group deactivates the aromatic ring and is predicted to favor meta-substitution in classical electrophilic aromatic substitution reactions. While specific quantitative data for this compound in many of these reactions remains to be extensively documented, this guide provides a robust framework based on established principles and analogous systems. The detailed protocols and visual aids presented herein offer a valuable resource for researchers navigating the synthesis and functionalization of this important fluorinated building block. Further experimental and computational studies are warranted to precisely quantify the reactivity and regioselectivity of this compound in a broader range of electrophilic transformations.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Data of Benzyl (B1604629) Fluoride (B91410)

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for benzyl fluoride (C₇H₇F). Detailed experimental protocols and a clear presentation of spectroscopic data are included to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atomic nuclei.

¹H NMR Data

The ¹H NMR spectrum of this compound shows signals for both the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the fluoromethyl group. The benzylic protons are coupled to the adjacent fluorine atom, resulting in a characteristic doublet.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Phenyl (C₆H₅) | ~7.3 | Multiplet | - |

| Benzylic (CH₂F) | ~5.4 | Doublet | ~48 |

Note: Data presented is typical and may vary slightly based on the solvent and spectrometer frequency used.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon of the fluoromethyl group shows a significant coupling with the fluorine atom.[1]

| Carbon Assignment | Chemical Shift (δ) ppm | Multiplicity | ¹JCF Coupling Constant (Hz) |

| Benzylic (CH₂F) | ~84.4 | Doublet | ~168 |

| C1 (ipso) | ~136.5 | Doublet | ~18 |

| C2/C6 (ortho) | ~127.0 | Doublet | ~6 |

| C3/C5 (meta) | ~128.8 | Singlet | - |

| C4 (para) | ~128.6 | Singlet | - |

Note: Data presented is typical and may vary slightly based on the solvent and spectrometer frequency used.[2]

¹⁹F NMR Data

¹⁹F NMR is highly sensitive and provides specific information about the fluorine environment. The spectrum of this compound shows a triplet due to coupling with the two equivalent benzylic protons.

| Fluorine Assignment | Chemical Shift (δ) ppm | Multiplicity | ²JHF Coupling Constant (Hz) |

| Benzylic (CH₂F ) | ~ -211 | Triplet | ~48 |

Note: Chemical shifts in ¹⁹F NMR are often referenced to an external standard like CFCl₃.[3] The chemical shift can vary significantly depending on the reference standard used.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound confirms the presence of the aromatic ring and the C-F bond.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=C stretch (aromatic ring) | 1605, 1495, 1450 | Medium-Strong |

| C-F stretch | 1080-1020 | Strong |

| C-H bend (out-of-plane) | 770-730, 720-680 | Strong |

Source: Typical values for functional groups. Specific spectra can be found on databases like ChemicalBook.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (molar mass: 110.13 g/mol ), electron ionization (EI) typically leads to the formation of a molecular ion and several characteristic fragment ions.[6]

The major ion observed in the mass spectrum is often the C₇H₇⁺ ion (tropylium or benzyl cation) at m/z 91, which is a common feature for benzyl-substituted compounds.[7][8]

| m/z | Ion | Fragment Lost | Relative Abundance |

| 110 | [C₇H₇F]⁺• | (Molecular Ion) | Moderate |

| 109 | [C₇H₆F]⁺ | H• | Moderate |

| 91 | [C₇H₇]⁺ | F• | High (Often Base Peak) |

| 77 | [C₆H₅]⁺ | CH₂F• | Low |

Note: The relative abundances can vary depending on the ionization energy and the specific mass spectrometer used.[9][10]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR : Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

-

¹⁹F NMR : Acquire a proton-coupled or decoupled spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are relatively short. Use an appropriate reference standard.[11]

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an external standard.

IR Spectroscopy

-

Sample Preparation : As this compound is a liquid, the spectrum can be obtained neat. Place a drop of the liquid between two KBr or NaCl plates to create a thin film (capillary cell).[6]

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record a background spectrum of the clean plates. Then, record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).

-

Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and separated on a capillary column.

-

As this compound elutes from the column, it enters the MS source where it is ionized (typically at 70 eV).

-

The mass analyzer scans a mass range (e.g., m/z 35-300) to detect the molecular ion and its fragments.

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with known patterns for similar compounds.

Visualized Workflows and Relationships

The following diagrams illustrate the relationships between the spectroscopic techniques and a general workflow for analysis.

References

- 1. connectsci.au [connectsci.au]

- 2. This compound(350-50-5) 13C NMR [m.chemicalbook.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. biophysics.org [biophysics.org]

- 5. This compound(350-50-5) IR Spectrum [m.chemicalbook.com]

- 6. This compound | C7H7F | CID 9591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. whitman.edu [whitman.edu]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. rsc.org [rsc.org]

Benzyl fluoride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental physicochemical properties of benzyl (B1604629) fluoride (B91410) (C₇H₇F), a key reagent and building block in organic synthesis, particularly relevant in the development of fluorinated pharmaceutical compounds.

Physicochemical and Structural Data

Benzyl fluoride, also known as (fluoromethyl)benzene or α-fluorotoluene, is an organic compound featuring a benzene (B151609) ring substituted with a fluoromethyl group.[1] Its core properties are summarized below.

Quantitative Data Summary

The essential quantitative data for this compound are presented in Table 1. This information is critical for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Data Source(s) |

| Chemical Formula | C₇H₇F | PubChem[2], Wikipedia[1], Vulcanchem[3] |

| Molecular Weight | 110.13 g/mol | PubChem[2], ChemicalBook[4] |

| Molar Mass | 110.129 g/mol | Wikipedia[1] |

| Density | 1.0228 g/cm³ | Wikipedia[1] |

| Melting Point | -35 °C | Wikipedia[1], CAS Common Chemistry[5] |

| Boiling Point | 140 °C | Wikipedia[1] |

| CAS Registry Number | 350-50-5 | PubChem[2], Vulcanchem[3] |

Synthesis Protocol: Nucleophilic Fluorination

This compound is commonly synthesized via nucleophilic substitution, where a benzyl halide is treated with a fluoride salt. The following protocol details a representative procedure for the synthesis of this compound from benzyl bromide.

Experimental Protocol: Synthesis from Benzyl Bromide

This method outlines the nucleophilic fluorination of benzyl bromide using tetrabutylammonium (B224687) fluoride (TBAF).

Materials:

-

Benzyl bromide (BnBr)

-

Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

-

Acetonitrile (B52724) (MeCN)

-

Pentane

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Water (H₂O)

Procedure:

-

To a solution of tetrabutylammonium fluoride trihydrate (6.49 g, 20 mmol) in acetonitrile (20 mL), add benzyl bromide (1.19 mL, 10 mmol).[1]

-

Stir the reaction mixture for 30 minutes at 25°C.[1]

-

Upon completion, add water to the mixture.[1]

-

Extract the resulting mixture with pentane.[1]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[1]

-

Evaporate the solvent and purify the crude product by distillation to yield this compound.[1]

Logical Relationships

The fundamental properties of a chemical compound are intrinsically linked. The diagram below illustrates the logical flow from the compound's common name to its structural formula and calculated molecular weight.

Figure 1. Relationship between compound identity, formula, and molecular weight.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. This compound synthesis by fluorination or substitution [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A Continuous-Flow Protocol for Light-Induced Benzylic Fluorinations [organic-chemistry.org]

- 5. CN102134175A - Preparation method of benzyl fluorine organic compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Health and Safety of Benzyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety manual. Always consult the most current Safety Data Sheet (SDS) and adhere to all institutional and regulatory safety protocols before handling benzyl (B1604629) fluoride (B91410).

Introduction

Benzyl fluoride (C₇H₇F), also known as α-fluorotoluene, is an organofluorine compound with growing importance in organic synthesis, particularly in the preparation of pharmaceuticals and other fluorinated molecules.[1] Its utility stems from the unique properties imparted by the fluorine atom, which can modulate the biological activity and metabolic stability of parent compounds.[2] However, the reactivity of the benzylic fluoride group also presents significant health and safety challenges. This guide provides a detailed overview of the known health and safety information for this compound, including its physicochemical properties, toxicological profile, handling and emergency procedures, and proposed mechanisms of toxicity.

Physicochemical and Toxicological Properties

A clear understanding of the physical, chemical, and toxicological properties of this compound is paramount for its safe handling. The following tables summarize the available quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇F | [3][4] |

| Molecular Weight | 110.13 g/mol | [3][4] |

| Appearance | Colorless liquid | [4] |

| Melting Point | -35 °C | [4] |

| Boiling Point | 140-141 °C | [4] |

| Density | 1.0228 g/cm³ | [4] |

| Flash Point | Data not available | |

| Vapor Pressure | Data not available | |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | [5] |

Table 2: Toxicological Data for this compound

| Parameter | Value (this compound) | Value (Benzyl Chloride - for reference) | Source(s) |

| GHS Hazard Statements | H226, H302, H311, H315, H317, H318, H330, H335, H351, H373 | - | [3] |

| Acute Oral Toxicity (LD₅₀) | Data not available | 625 mg/kg (Rat) | [6] |

| Acute Dermal Toxicity (LD₅₀) | Data not available | >2000 mg/kg (ATE) | [6] |

| Acute Inhalation Toxicity (LC₅₀) | Data not available | 0.74 mg/L (Rat, 2 h) | [6] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[5] | Irritant | [6] |

| Serious Eye Damage/Irritation | Causes serious eye damage.[5] | Irritant | [6] |

| Skin Sensitization | May cause an allergic skin reaction.[3] | - | |

| Carcinogenicity | Suspected of causing cancer.[3] | Probable human carcinogen | [7] |

| Mutagenicity | Data not available | No information available | [6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[3]:

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H311: Toxic in contact with skin.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H330: Fatal if inhaled.

-

H335: May cause respiratory irritation.

-

H351: Suspected of causing cancer.

-

H373: May cause damage to organs through prolonged or repeated exposure.

Experimental Protocols and Safe Handling

Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.

Standard Operating Procedure (SOP) for Handling this compound

This SOP provides a general framework; it must be adapted to specific laboratory conditions and procedures.

-

Hazard Assessment: Before any work, a thorough hazard assessment must be conducted, considering the specific reactions and manipulations planned.

-

Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, with clear signage indicating the presence of a highly toxic and corrosive substance.[8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[9]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.[10]

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[5]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges must be used.[6]

-

-

Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[8]

-

Spill and Emergency Procedures:

-

Have a spill kit readily available that is appropriate for flammable and corrosive liquids. Do not use combustible materials for absorption.

-

In case of a small spill, absorb the material with a non-combustible absorbent (e.g., vermiculite, sand).[5]

-

For larger spills, evacuate the area and contact emergency services.

-

Ensure safety showers and eyewash stations are immediately accessible.

-

-

Waste Disposal: All this compound waste, including contaminated materials, must be collected in a designated, properly labeled, and sealed container for hazardous waste disposal in accordance with institutional and local regulations.[5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.[5]

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Potential Mechanism of Toxicity and Metabolic Pathway

While specific studies on the toxicological mechanisms of this compound are limited, its reactivity is likely analogous to other benzyl halides, which are known to be alkylating agents.[11][12]

Alkylating Agent Activity

Benzyl halides can react with nucleophilic sites on biological macromolecules, such as DNA, RNA, and proteins. This alkylation can disrupt normal cellular processes and is a common mechanism of genotoxicity and carcinogenicity. The benzylic carbon is electrophilic and susceptible to nucleophilic attack.

References

- 1. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. This compound | C7H7F | CID 9591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. tandfonline.com [tandfonline.com]

- 8. campusoperations.temple.edu [campusoperations.temple.edu]

- 9. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. Biologically stable [(18)F]-labeled benzylfluoride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. americanelements.com [americanelements.com]

Physical properties of benzyl fluoride (boiling point, density)

An In-depth Technical Guide to the Physical Properties of Benzyl (B1604629) Fluoride (B91410)

This technical guide provides a comprehensive overview of the key physical properties of benzyl fluoride (C₆H₅CH₂F), specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and an understanding of the methodologies for its determination.

Physical Properties of this compound

This compound is a colorless liquid at standard conditions.[1][2] Its key physical properties, boiling point, and density, have been determined through various experimental measurements. The following table summarizes the reported quantitative data.

| Physical Property | Value | Conditions |

| Boiling Point | 140 °C (413 K) | At standard pressure (100 kPa) |

| 137 °C | Not specified | |

| 139.8 °C | At 753 mmHg | |

| 60 °C | At 45 Torr | |

| Density | 1.0228 g/cm³ | At 25 °C (77 °F) |

| 1.02278 g/cm³ | At 25.3 °C | |

| 1.023 g/mL | Not specified |

Experimental Protocols for Property Determination

The accurate determination of physical properties such as boiling point and density is fundamental for the characterization and application of chemical compounds. Standard laboratory procedures are employed to ensure precision and reproducibility.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The presence of impurities can alter the boiling point, typically by raising it. Several standard methods are used for its determination.

a) Thiele Tube Method: This is a convenient method for determining the boiling point of small quantities of a liquid.[3]

-

Apparatus: A Thiele tube, thermometer, capillary tube (sealed at one end), a small test tube (e.g., a Durham tube), and a heating medium (typically mineral oil).

-

Procedure:

-

A small amount of this compound (a few milliliters) is placed into the small test tube.

-

A capillary tube is placed inside the test tube with its open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in a Thiele tube containing mineral oil, which is then gently heated at its side arm.[3][4]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the liquid is allowed to cool. The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[4]

-

b) Distillation Method: For larger quantities, a simple or fractional distillation apparatus can be used to determine the boiling point.[3][5] This method also serves to purify the liquid.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heat source.

-

Procedure:

-

The distillation flask is filled with this compound (at least 5 mL) and a few boiling chips.[3]

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.[5]

-

The liquid is heated to a boil.

-

The temperature is monitored. The boiling point is the stable temperature recorded on the thermometer during the distillation of the bulk liquid.[3]

-

The atmospheric pressure should be recorded, as boiling point is pressure-dependent.

-

Density Determination

Density is the mass of a substance per unit volume. It is a characteristic property that can be used to identify a substance or determine its purity.

a) Pycnometer Method: A pycnometer (or specific gravity bottle) is a flask with a precise, known volume, used for accurate density measurements.

-

Apparatus: A pycnometer, an analytical balance.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound, and its mass is measured again.

-

The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) at the same temperature, and its mass is measured.

-

The volume of the pycnometer is calculated from the mass and density of the reference substance.

-

The density of this compound is then calculated by dividing the mass of the this compound by the determined volume of the pycnometer.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

References

An In-depth Technical Guide to the Stability and Storage of Benzyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Benzyl (B1604629) fluoride (B91410) (α-fluorotoluene) is a key reagent and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the unique properties conferred by the fluorine atom. However, the reactivity of the benzylic C-F bond also presents challenges regarding the compound's stability and proper storage. This guide provides a comprehensive overview of the stability of benzyl fluoride under various conditions, details on its decomposition pathways, and recommendations for its appropriate storage and handling.

Chemical Stability and Reactivity

This compound's stability is significantly influenced by environmental factors such as moisture, pH, temperature, light, and the materials of its storage container. The primary degradation pathways involve hydrolysis and reactions with container surfaces, particularly glass.

Hydrolytic Stability

The presence of water can lead to the hydrolysis of this compound, yielding benzyl alcohol and hydrogen fluoride. This reaction can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: The rate of hydrolysis is accelerated in acidic conditions. The reaction proceeds via protonation of the fluorine atom, which increases the leaving group ability of fluoride and facilitates nucleophilic attack by water. This can occur through both SN1 and SN2 mechanisms, with the SN1 pathway involving the formation of a relatively stable benzyl carbocation.

Neutral and Base-Catalyzed Hydrolysis: While this compound is more stable under neutral conditions compared to acidic or basic environments, hydrolysis still occurs. Under basic conditions, the hydrolysis rate is also accelerated.

Reactivity with Glass Surfaces

A significant and often overlooked aspect of this compound's instability is its reaction with borosilicate glass. This reaction is initiated by traces of adsorbed water on the glass surface and any hydrogen fluoride (HF) formed from hydrolysis. The HF reacts with the silicon dioxide (SiO₂) and boron trioxide (B₂O₃) in the glass to form soluble hexafluorosilicate (B96646) ([SiF₆]²⁻) and tetrafluoroborate (B81430) ([BF₄]⁻) anions. This process can be autocatalytic, as the reaction of this compound with the glass surface can generate more HF, which then further attacks the glass. This can lead to a rapid, sometimes explosive, decomposition and polymerization of the this compound. Therefore, storage in borosilicate glass containers is not recommended for long-term stability.

Thermal and Photolytic Stability

While specific quantitative data on the thermal and photolytic decomposition of this compound is limited in publicly available literature, general principles of organic chemistry suggest that elevated temperatures will accelerate the rates of decomposition reactions, including hydrolysis and elimination of HF. Exposure to ultraviolet (UV) light may also induce degradation, potentially through radical mechanisms.

Quantitative Stability Data

| Condition | Parameter | Value | Reference / Comments |

| Hydrolysis (Acid-Catalyzed) | First-Order Rate Constant (k) | Varies with acid concentration (see below) | Data from Swain and Spalding (1960) for hydrolysis in 90% water-10% acetone (B3395972) at 49.8 °C.[1] |

| 0.25 M H₂SO₄ | k (s⁻¹) | 6.6 x 10⁻⁵ | [1] |

| 1.50 M H₂SO₄ | k (s⁻¹) | 59.8 x 10⁻⁵ | [1] |

| 3.30 M H₂SO₄ | k (s⁻¹) | 452 x 10⁻⁵ | [1] |

| Comparative Hydrolysis | Reactivity Ratio | Benzyl chloride is ~300 times more reactive | In the absence of acid, comparing the neutral hydrolysis rates of benzyl chloride and this compound.[1] |

| Substituent Effects | Defluorination Decrease | 70-80% for 3-chloro-benzylfluoride | Compared to unsubstituted this compound, indicating increased stability with electron-withdrawing groups at the meta position.[2][3] |

| Decomposition in Glass | Observation | Spontaneous, potentially explosive decomposition | Qualitative observation. The reaction appears to be autocatalytic and commences at the glass surface. Using certain types of borosilicate glass (Jena® glass) was found to suppress this decomposition.[4][5] |

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

-